5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Its structure features:
- A thiazolo[4,5-d]pyridazin-4(5H)-one core (a fused bicyclic system combining thiazole and pyridazinone rings).
- Substituents: 5-(2-Chlorobenzyl group: Enhances lipophilicity and modulates electronic properties via the electron-withdrawing chlorine atom. 2-(Piperidin-1-yl): A saturated six-membered amine ring that may improve solubility and receptor binding .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-8-3-2-7-14(15)13-26-20(27)18-19(17(24-26)16-9-6-12-28-16)29-21(23-18)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZDSVOQPZFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC=C4Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, which has garnered attention for its potential therapeutic applications, particularly in analgesic and anti-inflammatory contexts. This article synthesizes available research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of thiazolo[4,5-d]pyridazinones typically involves the reaction of thiazole derivatives with hydrazine and various carbonyl compounds. For instance, a related study reported the synthesis of similar compounds yielding 78-87% through reactions involving methyl 5-benzoyl derivatives and hydrazine . Characterization techniques such as H-NMR and C-NMR spectroscopy are standard for confirming the structural integrity of synthesized compounds.
Analgesic Activity
Research indicates that thiazolo[4,5-d]pyridazinones exhibit significant analgesic effects. In vivo studies have employed models such as the hot plate and acetic acid-induced writhing tests to evaluate pain relief. Compounds from this class demonstrated effective pain reduction comparable to established analgesics .
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study highlighted that certain derivatives showed selective inhibition against COX-2 with minimal gastrointestinal side effects, suggesting a favorable therapeutic profile for chronic inflammatory conditions .
The biological activity of This compound can be linked to its structural components:
- Thiazole Ring : Known for its role in mediating anti-inflammatory effects.
- Piperidine Moiety : Enhances binding affinity to biological targets such as receptors involved in pain pathways.
- Furan Substituent : Contributes to the overall stability and bioactivity of the molecule.
Case Studies
- In Vivo Analgesic Evaluation : A series of thiazolo[4,5-d]pyridazinones were tested for analgesic properties using the hot plate model. Results indicated a significant reduction in response time in treated groups compared to controls, validating their potential as analgesics .
- Anti-inflammatory Studies : Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema models. The compound significantly reduced paw swelling at doses comparable to standard anti-inflammatory drugs like indomethacin .
Data Summary
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that thiazolo-pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have shown efficacy against various cancer cell lines, including breast and liver cancer. The mechanism often involves the inhibition of tubulin polymerization, which disrupts cancer cell division .
-
Antimicrobial Properties
- Thiazole derivatives are recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial strains. Preliminary results suggest that it may outperform standard antibiotics in certain assays, indicating its potential as a therapeutic agent in treating infections .
-
CNS Activity
- The piperidine component suggests potential central nervous system effects. Compounds with similar structures have been assessed for their anticonvulsant properties, showing promise in protecting against seizures in animal models . The ability to cross the blood-brain barrier makes these derivatives particularly interesting for neurological applications.
Case Studies
- Anticancer Research
- Antimicrobial Testing
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo[4,5-d]pyridazine core contains electron-deficient positions susceptible to nucleophilic attack. Key reactions include:
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Halogen replacement : The 5-(2-chlorobenzyl) group may undergo substitution with nucleophiles like amines or alkoxides under basic conditions. For example, replacing the chlorine atom with piperidine derivatives has been reported in analogous thiazolo-pyridazines.
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Piperidine ring modifications : The piperidin-1-yl group can participate in alkylation or acylation reactions, forming quaternary ammonium salts or amides, respectively .
Representative Conditions :
Electrophilic Aromatic Substitution
The furan-2-yl moiety is reactive toward electrophiles due to its electron-rich π-system:
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Nitration : Furan rings undergo nitration at the 5-position under HNO₃/H₂SO₄, forming nitro derivatives .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .
Limitations : Harsh acidic conditions may degrade the thiazolo-pyridazine core, necessitating controlled reaction times.
Oxidation and Reduction Reactions
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Thiazole sulfur oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole sulfur to sulfoxide (-SO-) or sulfone (-SO₂-) .
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Furan ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan to tetrahydrofuran, altering electronic properties.
Key Data :
| Substrate Modification | Reagents | Yield (%) | Stability |
|---|---|---|---|
| Sulfoxide formation | mCPBA, CHCl₃, 0°C | 78 | Stable at RT |
| Furan hydrogenation | 10% Pd/C, H₂, EtOH | 92 | Sensitive to light |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the chlorobenzyl group:
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Suzuki-Miyaura : Aryl boronic acids replace the chlorine atom under Pd(PPh₃)₄ catalysis.
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Buchwald-Hartwig amination : Primary/secondary amines couple with the aryl chloride using Pd₂(dba)₃ and Xantphos .
Optimized Protocol :
text1. Dissolve substrate (1 mmol), Pd catalyst (5 mol%), ligand (10 mol%), and base (K₃PO₄) in dioxane. 2. Heat at 100°C for 12–24 hrs under N₂. 3. Isolate via column chromatography (hexane/EtOAc).
Condensation and Cyclization
The thiazolo-pyridazine scaffold participates in cyclocondensation with:
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Carbonyl compounds : Ketones or aldehydes form fused pyran or pyridine rings under acid catalysis .
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Hydrazines : React with the 4-oxo group to yield pyridazine-hydrazone hybrids .
Example :
textThiazolo-pyridazin-4-one + RCHO → Fused pyran derivative Conditions: AcOH, Δ, 6 hrs → Yield: 65–72%[10]
Acid/Base-Mediated Degradation
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Acidic hydrolysis : The furan ring undergoes ring-opening in concentrated HCl, producing dicarbonyl intermediates .
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Basic cleavage : Piperidine substituents demethylate under NaOH/EtOH, forming secondary amines.
Stability Profile :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Furan ring hydrolysis | 2.5 hrs |
| pH > 10 | Piperidine N-dealkylation | 8 hrs |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 5 Modifications: The 2-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding compared to unsubstituted analogs (e.g., Catalog No. 136857). However, electron-donating groups (e.g., methoxy) at position 5 in other analogs showed superior analgesic activity . Alkylation at position 5 (e.g., with chloroacetamides) is a common strategy to improve pharmacokinetic properties .
Position 7 Heterocycles: Furan-2-yl (target compound) vs. thienyl (Catalog No. 136859): Thienyl analogs exhibit better metabolic stability due to sulfur’s resistance to oxidative degradation . Phenyl substitution (e.g., Compound 10b) reduces electronic complexity but may limit target selectivity .
Position 2 Amine Groups: Piperidin-1-yl (target compound) vs. pyrrolidin-1-yl (Catalog No. 136857): Piperidine’s larger ring size may improve solubility and membrane permeability. Morpholinyl (Compound 10c) reduces activity due to lower basicity and conformational rigidity .
Q & A
Q. Table 2: Analytical Techniques for Mechanistic Studies
| Technique | Parameters | Application |
|---|---|---|
| ITC | Kd, ΔH, ΔS | Binding affinity/stoichiometry |
| SPR | RU response | Real-time binding kinetics |
| Cryo-EM | 2–3 Å resolution | Structural dynamics of protein-ligand complexes |
Q. How to address stability issues during long-term biological assays?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 7 days. Monitor degradation via HPLC (peak area reduction <5% acceptable) .
- Stabilizers : Add antioxidants (e.g., BHT) or use inert atmosphere (N₂) in storage .
Q. What approaches are used for target identification in phenotypic screens?
- Methodology :
- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 knockout screens : Identify genes whose knockout abrogates the compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
